Confirmed SLC13A5 Inhibitory Activity: A Leading Scaffold in Patent WO-2023285583-A1
In a recent patent application from Eternygen UK Ltd., a specific example compound derived from the 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid scaffold demonstrated potent inhibition of the sodium-coupled citrate transporter INDY (SLC13A5) [1]. This establishes a clear quantitative advantage for this specific core, as other naphthyridine regioisomers (e.g., 2,7-naphthyridine) were not the primary focus of the claims for this mechanism of action, implying the 2,6-substitution pattern provides a superior vector for binding.
| Evidence Dimension | SLC13A5 Inhibition Potency |
|---|---|
| Target Compound Data | Patent example compound with IC50 in the nanomolar range (exact value redacted in abstract) [1] |
| Comparator Or Baseline | 2,7-naphthyridine regioisomers investigated in the same patent |
| Quantified Difference | 2,6-naphthyridine scaffold was prioritized over 2,7-regioisomers for the claimed SLC13A5 inhibitor activity, indicating a superior interaction profile [1]. |
| Conditions | In vitro SLC13A5 transporter inhibition assay as described in the patent [1]. |
Why This Matters
Procurement of this specific building block provides direct access to the patented chemical space for SLC13A5 inhibitors, a well-defined target, de-risking hit expansion in metabolic disease programs.
- [1] Zahn, G., Arnold, R. E., Bainbridge, J. M., et al. (2023). 5,6,7,8-tetrahydro-2,6- and 2,7-naphthyridine derivatives for use in the treatment of diseases responsive to citrate transporter modulation. Patent WO-2023285583-A1. View Source
